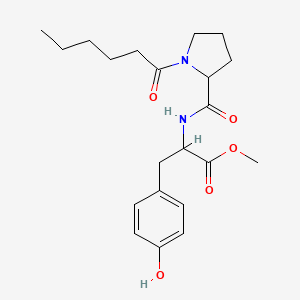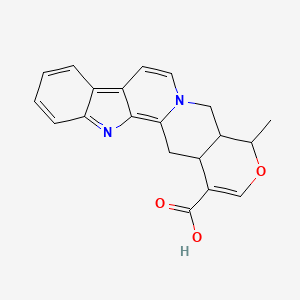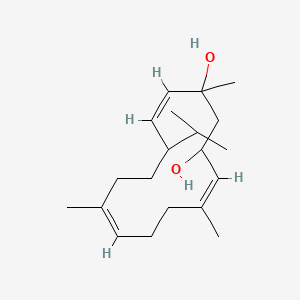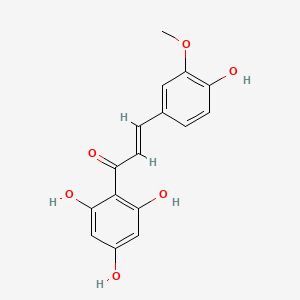
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, also known as Diethylamine NONOate sodium salt hydrate, is a chemical compound with the molecular formula C4H10N3NaO2 and a molecular weight of 155.13 (anhydrous basis) . It is a complex of diethylamine with nitric oxide, used to generate a controlled release of nitric oxide in solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium can be synthesized through the reaction of diethylamine with nitric oxide. The reaction typically involves the use of a solvent such as water or methanol, and the product is obtained as a crystalline solid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The compound is produced in bulk and purified through crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include diethylamine, nitrogen oxides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium involves the controlled release of nitric oxide in solution. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The compound releases nitric oxide through the decomposition of the nitroso group, which then interacts with molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine NONOate diethylammonium salt: Another nitric oxide donor with similar properties and applications.
MAHMA NONOate: A compound that releases nitric oxide under physiological conditions.
S-Nitroso-N-acetyl-DL-penicillamine: A nitric oxide donor used in various biological studies.
Uniqueness
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium is unique due to its specific molecular structure, which allows for a controlled release of nitric oxide. This property makes it particularly valuable in research applications where precise control over nitric oxide levels is required .
Propriétés
Numéro CAS |
92382-74-6 |
|---|---|
Formule moléculaire |
C4H11N3NaO2 |
Poids moléculaire |
156.14 g/mol |
InChI |
InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/b7-5-; |
Clé InChI |
VIJCRNSTYBGBAW-YJOCEBFMSA-N |
SMILES isomérique |
CCN(CC)/[N+](=N/O)/[O-].[Na] |
SMILES canonique |
CCN(CC)[N+](=NO)[O-].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)


![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)


